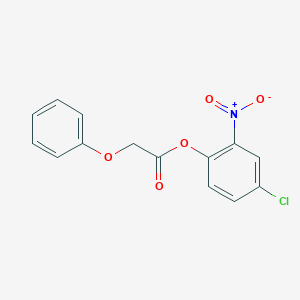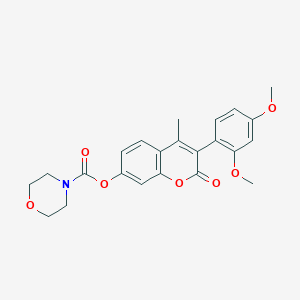
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide” is a chemical compound with promising potential in various fields of scientific research and industry. It is related to the family of rhodanine-3-acetic acid derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H11NO3S2/c19-15-14 (10-11-4-2-1-3-5-11)23-17 (22)18 (15)13-8-6-12 (7-9-13)16 (20)21/h1-10H, (H,20,21)/b14-10- . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.41 . The compound demonstrates high thermal stability, with stability demonstrated above 240°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Several studies have synthesized novel derivatives of thiazolidinone compounds, including "(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide," and tested them for antimicrobial activity. For instance, Kerru et al. (2019) synthesized a new series of thienopyrimidine tagged rhodanine derivatives and found some compounds to exhibit significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia with minimum inhibitory concentrations (MICs) indicative of their potent antibacterial properties compared with standard antibiotics (Kerru et al., 2019).
Anti-inflammatory Activity
Research has also been conducted on the anti-inflammatory properties of thiazolidinone derivatives. For example, the synthesis of novel acetamides and their evaluation for anti-inflammatory activity were reported, highlighting the potential use of these compounds in developing new non-steroidal anti-inflammatory drugs (NSAIDs). Compounds demonstrated significant anti-inflammatory activity, indicating their potential as leads for further pharmaceutical development (Golota et al., 2015).
Antitumor and Anticancer Activity
Additionally, research has focused on the antitumor and anticancer potential of thiazolidinone derivatives. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity in vitro against various human tumor cell lines. Certain compounds were found to exhibit considerable anticancer activity, suggesting the relevance of thiazolidinone derivatives in cancer research (Yurttaş et al., 2015).
Crystal Structure Analysis
The crystal structures of related thiazolidinone compounds have been analyzed to better understand their chemical properties and interactions. Galushchinskiy et al. (2017) described the crystal structures of two acetamide derivatives, providing insights into their molecular configurations which are crucial for the design of compounds with enhanced biological activity (Galushchinskiy et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)16(24-18(20)23)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAQHAHCJFZTKB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)

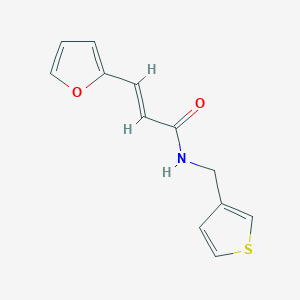
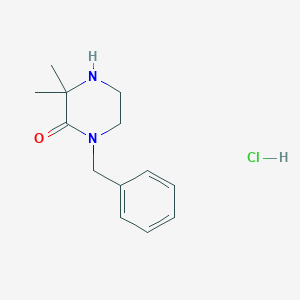

![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)
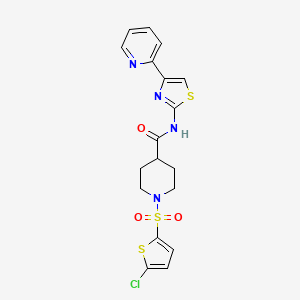
![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)
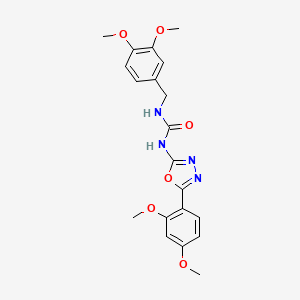
![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)
![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)

